3-(1H-Pyrazol-4-YL)-propylamine hydrochloride
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Description
3-(1H-Pyrazol-4-YL)-propylamine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3 and its molecular weight is 161.63 g/mol. The purity is usually 95%.
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Biological Activity
3-(1H-Pyrazol-4-YL)-propylamine hydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
This compound is a derivative of propylamine with a pyrazole substituent, which influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, pyrazole derivatives have been shown to inhibit key enzymatic pathways involved in cancer cell proliferation and microbial resistance.
Enzyme Inhibition
Research indicates that compounds with a pyrazole moiety can inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory processes. For instance, studies have demonstrated that similar pyrazole-based compounds effectively reduce inflammation by inhibiting COX enzymes .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to disrupt microbial cell membranes, leading to cell death. This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics fail to act effectively.
Table 1: Biological Activities of this compound
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
- Antitumor Activity : A study conducted on various cancer cell lines showed that the compound induced apoptosis through the inhibition of tubulin polymerization, effectively halting cancer cell division .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .
- Inflammation Reduction : In a model of acute inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers, indicating its utility in managing inflammatory diseases .
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKKIGOIERHBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60951-23-7 |
Source
|
Record name | 1H-Pyrazole-4-propanamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60951-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.